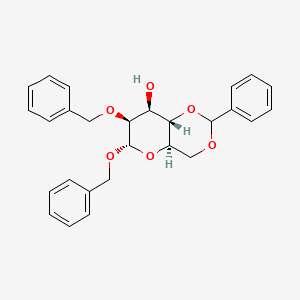

Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

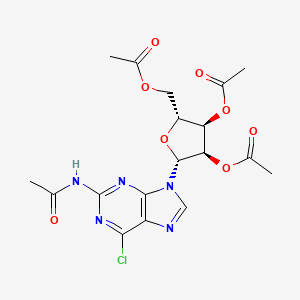

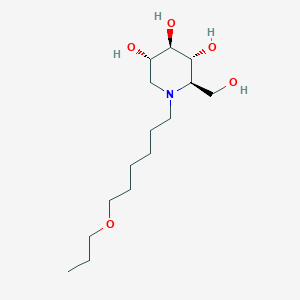

“Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside” is a chemical compound with the molecular formula C24H30O6 . It is a derivative of mannose, a type of sugar .

Synthesis Analysis

The synthesis of such compounds often involves regioselective protection and deprotection strategies . For instance, the synthesis of partially protected carbohydrates can be achieved by manipulating only one type of a protecting group for a given substrate . The uniform protection of the unprotected starting material is done in a way that only one (or two) hydroxyl groups remain unprotected .Molecular Structure Analysis

The molecule contains a total of 62 bonds. There are 32 non-H bonds, 13 multiple bonds, 11 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 hydroxyl group, 1 primary alcohol, and 5 ethers (aliphatic) .Aplicaciones Científicas De Investigación

Synthesis of Iminosugars

- Summary of Application : Methyl α-D-mannopyranoside has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .

- Results or Outcomes : The synthesis resulted in a series of tri- and tetrahydroxylated seven-membered iminosugars. These compounds could potentially be used as therapeutic agents, although further testing would be required .

Investigation of Mannose Binding Sites

- Summary of Application : Methyl α-D-mannopyranoside has been used in a study to investigate the primary mannose binding site of pradimicin A .

- Results or Outcomes : The study provided insights into the mannose binding site of pradimicin A, which could have implications for the development of new antibiotics .

Synthesis of Stable Noeuromycin Analog

- Summary of Application : Methyl α-D-mannopyranoside has been used in the synthesis of a stable noeuromycin analog with a D-manno configuration .

- Results or Outcomes : The synthesis resulted in a stable noeuromycin analog with a D-manno configuration .

Carbohydrate Chemistry

- Summary of Application : Methyl α-D-mannopyranoside is used in various synthetic methods in carbohydrate chemistry .

- Methods of Application : The methods of application include various organic reactions, such as acetolysis of 6-deoxysugars controlled by the armed–disarmed effect .

- Results or Outcomes : The outcomes of these methods contribute to the advancement of carbohydrate chemistry .

Safety And Hazards

Direcciones Futuras

The future directions for this compound could involve further exploration of its synthesis methods and potential applications. For instance, it has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars in a study that worked towards a stable noeuromycin analog with a D-manno configuration .

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6S)-6-methoxy-3,4-bis(phenylmethoxy)-5-prop-2-enoxyoxan-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-3-14-27-23-22(29-17-19-12-8-5-9-13-19)21(20(15-25)30-24(23)26-2)28-16-18-10-6-4-7-11-18/h3-13,20-25H,1,14-17H2,2H3/t20-,21-,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXPCZLNEKGTHT-DJCPXJLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)